2-Methoxycarbonyl-3-methylphenylboronic acid 2-Methoxycarbonyl-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1256355-42-6
VCID: VC0060170
InChI: InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3
SMILES: B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O
Molecular Formula: C9H11BO4
Molecular Weight: 193.993

2-Methoxycarbonyl-3-methylphenylboronic acid

CAS No.: 1256355-42-6

Cat. No.: VC0060170

Molecular Formula: C9H11BO4

Molecular Weight: 193.993

* For research use only. Not for human or veterinary use.

2-Methoxycarbonyl-3-methylphenylboronic acid - 1256355-42-6

Specification

CAS No. 1256355-42-6
Molecular Formula C9H11BO4
Molecular Weight 193.993
IUPAC Name (2-methoxycarbonyl-3-methylphenyl)boronic acid
Standard InChI InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3
Standard InChI Key UPTAZWVTOISYED-UHFFFAOYSA-N
SMILES B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O

Introduction

Chemical and Physical Properties

2-Methoxycarbonyl-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C9H11BO4 and a molecular weight of 193.993 g/mol. This compound is characterized by a phenyl ring substituted with a methoxycarbonyl group at position 2, a methyl group at position 3, and a boronic acid group (B(OH)2). It is registered with CAS number 1256355-42-6 .

PropertyValueReference
Molecular FormulaC9H11BO4
Molecular Weight193.993 g/mol
CAS Number1256355-42-6
Physical StateSolid
Storage RecommendationRoom temperature

The compound contains both a methyl ester group and a boronic acid functional group, giving it unique reactivity profiles that make it valuable in organic synthesis. The boronic acid group consists of a boron atom bonded to two hydroxyl groups, which can participate in various reactions, particularly those involving the formation of carbon-carbon bonds.

Applications in Organic Synthesis

The primary application of 2-Methoxycarbonyl-3-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base, resulting in the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction conditions typically involve:

  • A solvent system such as DME/H2O

  • A base like K2CO3

  • A palladium catalyst such as Pd(dppf)Cl2

  • Controlled temperature conditions

This reaction is particularly valuable for constructing complex molecular structures in pharmaceutical research, materials science, and fine chemical synthesis. The methoxycarbonyl group at position 2 and the methyl group at position 3 on the phenyl ring introduce specific electronic and steric effects that can influence the reactivity and selectivity of the coupling reaction.

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